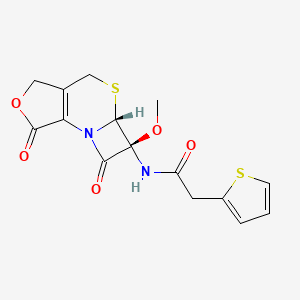

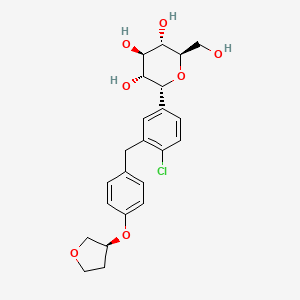

![molecular formula C22H26N2O8S B580214 2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid CAS No. 1809170-71-5](/img/structure/B580214.png)

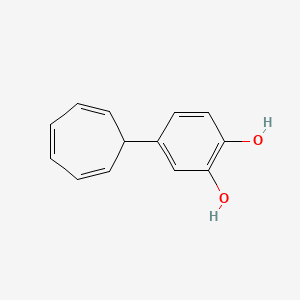

2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid

Vue d'ensemble

Description

This compound is an impurity of Apremilast , which is an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis . It has a molecular formula of C22H26N2O8S and a molecular weight of 478.52 .

Physical And Chemical Properties Analysis

This compound appears as a white to light yellow solid . It is soluble in DMSO and Methanol . It has a boiling point of 780.7±60.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 .Applications De Recherche Scientifique

Pharmaceutical Research and Drug Development

This compound is a known impurity of Apremilast, a medication used to treat psoriatic arthritis . In pharmaceutical research, impurities must be identified and quantified to ensure drug safety and efficacy. This compound can be used in the development of analytical methods such as high-performance liquid chromatography (HPLC), which are crucial for the quality control of Apremilast .

Synthetic Chemistry

In synthetic chemistry, understanding the formation and properties of impurities like Apremilast Impurity 10 is essential. Researchers can study the synthetic pathways that lead to this impurity, helping to refine the synthesis of Apremilast to minimize its presence .

Material Science

The structural characteristics of this compound, such as its solubility and stability, make it a subject of interest in material science. It can be used to study the interaction of pharmaceutical compounds with various excipients or packaging materials .

Pharmacokinetics and Metabolism

Investigating the metabolism of Apremilast and its impurities can provide insights into the drug’s pharmacokinetics. This compound can be used to study the metabolic pathways and the potential formation of metabolites in the body .

Toxicology

Toxicological studies are vital to assess the safety profile of pharmaceutical impurities. Apremilast Impurity 10 can be used in toxicological assays to determine its toxicity levels and potential effects on biological systems .

Regulatory Compliance

For regulatory compliance, impurities like Apremilast Impurity 10 must be thoroughly characterized and documented. This compound can be used in the preparation of regulatory submissions and to ensure compliance with international standards .

Mécanisme D'action

Target of Action

Apremilast Impurity 10, also known as Apremilast, primarily targets the enzyme Phosphodiesterase 4 (PDE4) . PDE4 is a key enzyme involved in the metabolic breakdown of cyclic adenosine monophosphate (cAMP), an important second messenger that plays a crucial role in the cellular response to many hormones and neurotransmitters .

Mode of Action

Apremilast acts as a selective inhibitor of PDE4 . By inhibiting PDE4, Apremilast prevents the breakdown of cAMP, leading to increased intracellular cAMP levels . The elevated cAMP levels then modulate the expression of pro- and anti-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin (IL)-23, IL-17, and anti-inflammatory cytokines .

Biochemical Pathways

The increased cAMP levels due to PDE4 inhibition by Apremilast result in the downregulation of various inflammatory mediators, including inducible nitric oxide synthase, TNF-α, and IL-23, and upregulation of anti-inflammatory mediators like IL-10 . This modulation of cytokine production helps to reduce inflammation and alleviate symptoms in conditions like psoriasis and psoriatic arthritis .

Pharmacokinetics

Apremilast is heavily metabolized by various pathways, including oxidation, hydrolysis, and conjugation . It is metabolized primarily by the liver enzyme CYP3A4, with minor contributions from CYP2A6 and CYP1A2 . The drug has a bioavailability of approximately 73%, and its maximum plasma concentration is reached about 2.5 hours after oral administration . The elimination half-life of Apremilast is between 6 and 9 hours , and it is excreted in urine (58%) and feces (39%) .

Result of Action

The inhibition of PDE4 and the subsequent increase in cAMP levels lead to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines . This results in a reduction of inflammation and alleviation of symptoms in conditions such as psoriasis, psoriatic arthritis, and Behçet’s disease .

Action Environment

The action of Apremilast can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by factors that influence the activity of the CYP3A4 enzyme, such as other medications, certain foods, and liver disease . Furthermore, the drug’s absorption and bioavailability can be influenced by factors such as the patient’s gastrointestinal health and whether the drug is taken with or without food . It’s also important to note that Apremilast is air sensitive, and impurities can occur as a result of air oxidation .

Propriétés

IUPAC Name |

2-acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O8S/c1-5-32-19-11-14(9-10-18(19)31-3)17(12-33(4,29)30)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(27)28/h6-11,17H,5,12H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFSPLXBVQQZHZ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

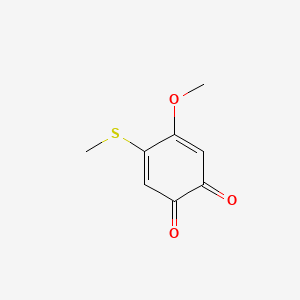

![5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B580134.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580151.png)